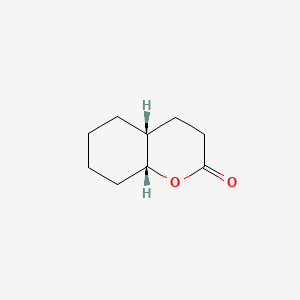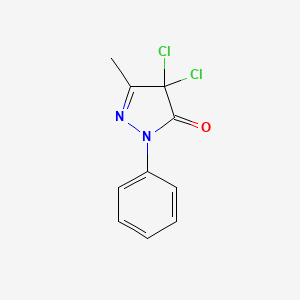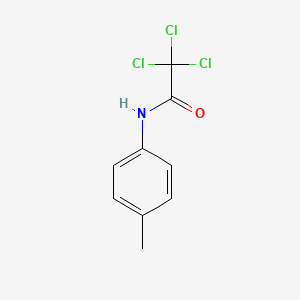
Stearoyl-l-carnitine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl-l-carnitine-d3 is a deuterium-labeled derivative of stearoyl-l-carnitine, an endogenous long-chain acylcarnitine. This compound is primarily used in scientific research as an internal standard for the quantification of stearoyl-l-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-l-carnitine-d3 involves the esterification of l-carnitine with stearic acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions using a catalyst to facilitate the esterification process. The deuterium atoms are introduced through a deuterated reagent, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Stearoyl-l-carnitine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.
Major Products
Oxidation: Stearic acid and carnitine.
Reduction: Stearoyl alcohol and carnitine.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Stearoyl-l-carnitine-d3 is extensively used in scientific research due to its unique properties:
Mécanisme D'action
Stearoyl-l-carnitine-d3 exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase, facilitating the transfer of fatty acids from the cytosol to the mitochondria . This process is crucial for maintaining cellular energy homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl-l-carnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoyl-l-carnitine: Similar in structure but contains an unsaturated fatty acid chain.
Myristoyl-l-carnitine: Contains a shorter fatty acid chain compared to stearoyl-l-carnitine.
Uniqueness
Stearoyl-l-carnitine-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in analytical studies. This property makes it invaluable in research settings where accurate measurement of metabolic intermediates is essential .
Propriétés
Formule moléculaire |
C25H49NO4 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |
Clé InChI |
FNPHNLNTJNMAEE-ZHBYIVLDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
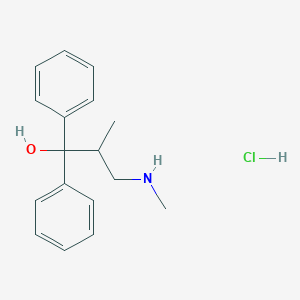
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)
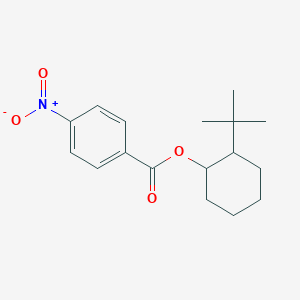

![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

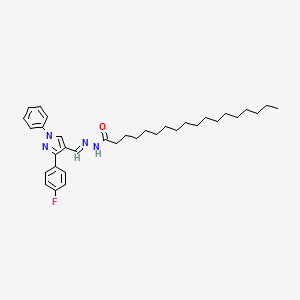
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)

